molecular formula C18H22N6 B2726134 (3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 887454-20-8

(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B2726134
CAS No.: 887454-20-8
M. Wt: 322.416
InChI Key: CXVXCRNKYLFIRX-UHFFFAOYSA-N
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Description

(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a complex organic compound featuring a pyrazolo[4,5-e]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[4,5-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted hydrazine and a suitable diketone, the pyrazolo[4,5-e]pyrimidine ring can be formed through a condensation reaction.

    Substitution Reactions: The introduction of the 3-methylphenyl and 1-methyl-6-piperidyl groups can be achieved through nucleophilic substitution reactions. These steps often require the use of strong bases or catalysts to facilitate the substitution.

    Final Assembly: The final step involves coupling the substituted pyrazolo[4,5-e]pyrimidine with the amine group, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the pyrazolo[4,5-e]pyrimidine core or the piperidyl group, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the pyrazolo[4,5-e]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: LiAlH4, NaBH4.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), strong bases (e.g., sodium hydride).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to known bioactive molecules. It can be used in assays to investigate its effects on various biological pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology or neurology.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,5-e]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its use in kinase inhibition.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with additional nitrogen atoms, enhancing its binding affinity to certain targets.

Uniqueness

(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo

Properties

IUPAC Name

1-methyl-N-(3-methylphenyl)-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-7-6-8-14(11-13)20-16-15-12-19-23(2)17(15)22-18(21-16)24-9-4-3-5-10-24/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVXCRNKYLFIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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